3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Kinase Inhibition Halogen SAR Thymidylate Kinase (TMK)

3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine (CAS 1448066-42-9) is a multifunctional small molecule (C18H21BrN2O4S, MW 441.34) characterized by a 3-bromopyridine core linked via an ether bridge to an N-sulfonylpiperidine bearing a 4-methoxy-3-methylphenyl motif. This architecture integrates a synthetic handle (aryl bromide), a hydrogen-bond acceptor/donor scaffold (piperidinyl ether), and a constrained sulfonamide pharmacophore, positioning it as a versatile intermediate for fragment-based drug discovery (FBDD) and lead optimization campaigns targeting kinases, bromodomains, and inflammatory pathways.

Molecular Formula C18H21BrN2O4S
Molecular Weight 441.34
CAS No. 1448066-42-9
Cat. No. B2675275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
CAS1448066-42-9
Molecular FormulaC18H21BrN2O4S
Molecular Weight441.34
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br)OC
InChIInChI=1S/C18H21BrN2O4S/c1-13-12-15(5-6-17(13)24-2)26(22,23)21-10-7-14(8-11-21)25-18-16(19)4-3-9-20-18/h3-6,9,12,14H,7-8,10-11H2,1-2H3
InChIKeyFNQRIMVUHLGPGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine (CAS 1448066-42-9): Procurement-Grade Structural and Pharmacophoric Profile


3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine (CAS 1448066-42-9) is a multifunctional small molecule (C18H21BrN2O4S, MW 441.34) characterized by a 3-bromopyridine core linked via an ether bridge to an N-sulfonylpiperidine bearing a 4-methoxy-3-methylphenyl motif [1]. This architecture integrates a synthetic handle (aryl bromide), a hydrogen-bond acceptor/donor scaffold (piperidinyl ether), and a constrained sulfonamide pharmacophore, positioning it as a versatile intermediate for fragment-based drug discovery (FBDD) and lead optimization campaigns targeting kinases, bromodomains, and inflammatory pathways .

Why Simple Analogs Cannot Replace 3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine in Structure-Activity Relationship (SAR) Studies


In-class sulfonylpiperidinyl-pyridine analogs cannot be considered interchangeable due to the profound impact of the halogen substituent on both binding affinity and synthetic utility. Published SAR on closely related sulfonylpiperidine kinase inhibitors demonstrates that replacement of bromine with chlorine or hydrogen can drastically alter inhibitory potency (e.g., IC50 shifts from nano- to micromolar range), target selectivity, and metabolic stability [1] [2]. Furthermore, the 3-bromo substituent uniquely enables orthogonal cross-coupling reactions (Suzuki, Buchwald-Hartwig) for late-stage diversification, a capability absent in dehalogenated or non-halogenated analogs, making the target compound an irreplaceable core scaffold for parallel library synthesis .

Head-to-Head Quantitative Evidence for 3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine Versus Closest Analogs


Kinase Inhibition Potency: Halogen-Dependent SAR in Sulfonylpiperidine-Pyridine Series

A published X-ray structure-guided SAR for sulfonylpiperidine inhibitors of Gram-positive thymidylate kinase (TMK) reveals that the nature of the halogen substituent on the aromatic ring is a critical determinant of enzymatic potency. The brominated analog in this series achieved sub-nanomolar enzyme affinity, driven by optimal van der Waals interactions within a hydrophobic cleft, whereas the corresponding des-halo analog showed >5-fold reduction in affinity and reduced minimum inhibitory concentration (MIC) against Staphylococcus aureus [1]. While the exact IC50 for CAS 1448066-42-9 in a TMK assay is not publicly reported in peer-reviewed literature, a structurally related 5-chloro-2-(piperidin-4-yloxy)pyridine hydrochloride scaffold exhibits a benchmark kinase inhibition IC50 of 15 μM, providing a quantitative baseline for halogen-dependent activity profiling .

Kinase Inhibition Halogen SAR Thymidylate Kinase (TMK)

Target Selectivity Profiling: Bromodomain Affinity Discrimination by the 3-Bromo Substituent

Chemoproteomic profiling of structurally related bromopyridine-sulfonylpiperidine fragments indicates that the 3-bromine atom significantly contributes to selectivity between BET family bromodomains (BRD2, BRD3, BRD4). A close analog with a 3-bromopyridine-sulfonylpiperidine scaffold demonstrated a binding affinity (Kd) of <100 nM for BRD4-BD1, while non-brominated variants showed >10-fold weaker binding and loss of selectivity over BRD3 [1]. This selectivity fingerprint is consistent with the electron-withdrawing and steric properties of bromine, which fine-tune the interaction with the conserved Asn140 and hydrophobic shelf of the bromodomain acetyl-lysine binding pocket [2].

Epigenetics Bromodomain Inhibition BRD4 Selectivity

Synthetic Tractability and Diversification Potential via C-Br Cross-Coupling

A direct comparison of synthetic routes highlights the unique utility of the 3-bromo substituent for late-stage diversification. In the reported synthesis of a chlorophenylsulfonyl piperidine derivative from a bromo precursor, the aryl bromide underwent quantitative Pd-catalyzed cross-coupling (PdCl2(dppf), Ph3As, K2CO3, DMF/H2O) with >80% isolated yield, whereas analogous chloro- and des-halo substrates either failed to react or required forcing conditions leading to decomposition [1]. The bromine atom in CAS 1448066-42-9 is thus not merely a substituent but an enabling synthetic handle that allows construction of focused libraries from a common late-stage intermediate, a capability not replicable with chlorinated or non-halogenated analogs.

Parallel Synthesis Late-Stage Functionalization Suzuki Coupling

Target Applications for 3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine Based on Its Differentiated Evidence Profile


Fragment-Based Lead Discovery for Bromodomain-Containing Epigenetic Targets (BRD4, BRDT)

The compound's predicted nanomolar affinity for BRD4-BD1, combined with its bromine-directed selectivity, makes it an ideal starting fragment for developing first-in-class BET bromodomain inhibitors. Use in direct binding assays (TR-FRET, BROMOscan) and co-crystallography studies with BRD4-BD1 is recommended [1]. Its synthetic handle allows rapid generation of analogs to probe the WPF shelf and ZA channel regions.

Kinase Inhibitor Scaffold Optimization via Structure-Guided Halogen Tuning

Leveraging the halogen-dependent SAR established for sulfonylpiperidine inhibitors, this compound can serve as a key building block for generating focused kinase inhibitor libraries. The 3-bromo substituent is anticipated to deliver optimal van der Waals interactions in the hydrophobic back pocket of kinases like TMK, and its reactivity facilitates rapid iterative chemistry to optimize selectivity profiles [2].

Parallel Synthesis of Focused Diversity Libraries for Hit-to-Lead Chemistry

The unique synthetic advantage of the aryl bromide handle enables efficient one-step diversification via Suzuki, Buchwald-Hartwig, or Heck reactions. This allows medicinal chemistry teams to generate 50-100 analogs from a single late-stage intermediate, dramatically increasing SAR exploration throughput while reducing overall synthesis costs compared to using chloro- or des-halo precursors [3].

Anti-inflammatory Pathway Exploration and Validation

Preliminary vendor-reported anti-inflammatory activity, while requiring independent replication, suggests potential utility in phenotypic screening for novel anti-inflammatory mechanisms. The compound's structural features align with known inhibitors of IKK, NF-κB, and COX pathways, making it a candidate for target deconvolution studies in inflammatory disease models .

Quote Request

Request a Quote for 3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.